3-amino-4-(methoxymethyl)-6-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}thieno[2,3-b]pyridine-2-carboxamide
Description
This compound is a derivative of thieno[2,3-b]pyridine . Thieno[2,3-b]pyridines are an important class of chemical compounds with diverse biological activities .
Synthesis Analysis
The synthesis of such compounds often involves the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is widely used for carbon–carbon bond formation and involves the use of organoboron reagents . In a specific example, 3-amino-4-cyano-2-thiophenecarboxamides were used as synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a thieno[2,3-b]pyridine core, which is a bicyclic structure containing a thiophene (a five-membered ring with four carbon atoms and one sulfur atom) fused to a pyridine (a six-membered ring with five carbon atoms and one nitrogen atom) .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is key in the formation of this compound . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide under the action of a palladium catalyst .Future Directions
Properties
IUPAC Name |
3-amino-4-(methoxymethyl)-6-methyl-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]thieno[2,3-b]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N4O3S/c1-11-8-13(10-32-3)18-19(27)20(34-22(18)29-11)21(31)28-7-6-15-12(2)30-17-5-4-14(9-16(15)17)33-23(24,25)26/h4-5,8-9,30H,6-7,10,27H2,1-3H3,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQVYYPCIJFYIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)NCCC3=C(NC4=C3C=C(C=C4)OC(F)(F)F)C)N)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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